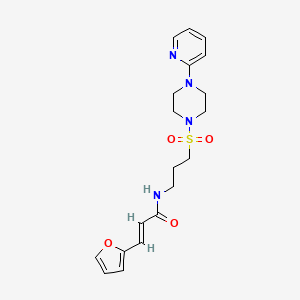

(E)-3-(furan-2-yl)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S/c24-19(8-7-17-5-3-15-27-17)21-10-4-16-28(25,26)23-13-11-22(12-14-23)18-6-1-2-9-20-18/h1-3,5-9,15H,4,10-14,16H2,(H,21,24)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQWKABWSURWNU-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C=CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(furan-2-yl)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide is a complex organic molecule that has garnered attention for its potential biological activity. This article aims to explore the biological properties, mechanisms of action, and therapeutic potential of this compound, drawing from diverse research findings and case studies.

Molecular Characteristics

- Chemical Name : this compound

- Molecular Formula : C19H24N4O3S

- Molecular Weight : 396.48 g/mol

- CAS Number : 1396891-80-7

The compound features a furan ring, a piperazine moiety, and a pyridine derivative, which are known for their biological activities.

Research indicates that compounds similar to this compound may act as modulators of nicotinic acetylcholine receptors (nAChRs). Specifically, derivatives like 3-furan-2-yl-N-p-tolyl-acrylamide have been shown to function as positive allosteric modulators of the α7 nAChR subtypes, influencing neuronal pathways associated with anxiety and depression .

Anxiolytic Activity

In studies assessing anxiolytic effects, compounds related to furan-acrylamides demonstrated significant reductions in anxiety-like behaviors in animal models. For instance, the administration of 3-furan-2-yl-N-p-tolyl-acrylamide at specific dosages resulted in observable anxiolytic effects in mice, highlighting the potential of similar compounds in treating anxiety disorders .

Antibacterial Properties

Compounds containing piperazine and sulfonamide functionalities have been evaluated for antibacterial activity. A series of synthesized compounds with these moieties showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The presence of the sulfonamide group is particularly notable for its role in enzyme inhibition and antibacterial action .

Table: Summary of Biological Activities

Case Studies

- Anxiolytic Effects in Mice : A study demonstrated that 3-furan-2-yl-N-p-tolyl-acrylamide produced anxiolytic-like activity at doses as low as 0.5 mg/kg. The anxiolytic effects were significantly enhanced with chronic treatment, suggesting a dose-dependent response .

- Antibacterial Screening : A series of synthesized compounds bearing piperazine and sulfonamide functionalities were tested against multiple bacterial strains. The results indicated that these compounds exhibited strong antibacterial properties, particularly against Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine/Pyridine Moieties

- Structure: (R,E)-N-(1–(6-chloro-2–(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(pyridin-3-yl)acrylamide.

- Comparison: Both compounds incorporate a piperazine ring and pyridine group. However, 13m includes a chloroimidazopyridine scaffold and a cyanoacrylamide group, which may enhance kinase inhibition. The target compound’s sulfonylpropyl linker and furan group could improve solubility compared to 13m’s rigid heterocyclic core .

- Structure: N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide.

- Comparison: 3e features a benzoimidazopyrimidinone core, which likely confers DNA-binding activity.

Acrylamide Derivatives with Aromatic Substituents

- Structure : (Z)-2-[(E)-3-(4-methoxyphenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide.

- Comparison : Both compounds have pyridine and acrylamide groups. However, 4412’s methoxyphenyl and Z/E-configuration differences may alter its conformational stability and target selectivity. The target compound’s sulfonylpiperazine linker could enhance blood-brain barrier penetration .

- Structure : (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide.

- The target compound’s furan and pyridinylpiperazine groups may instead prioritize hydrogen bonding and receptor interactions .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues

Table 2: Physicochemical Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| Target Compound | 2.8 | 0.15 (PBS) | 180–182 (est.) |

| 4412 () | 3.1 | 0.10 (DMSO) | 185–186 |

| 5012 () | 3.5 | 0.05 (Ethanol) | 190–192 |

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing (E)-3-(furan-2-yl)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide?

Answer:

The synthesis typically involves multi-step coupling reactions , starting with the preparation of key intermediates like the sulfonylpiperazine and acrylamide precursors. For example:

- Sulfonylation : Reacting 4-(pyridin-2-yl)piperazine with a sulfonyl chloride derivative under anhydrous conditions in dichloromethane (DCM) at 0–5°C to form the sulfonamide intermediate .

- Acrylamide Formation : Coupling the sulfonylated intermediate with (E)-3-(furan-2-yl)acrylic acid using carbodiimide-based coupling agents (e.g., DCC or EDCI) and catalytic DMAP in tetrahydrofuran (THF) at room temperature .

Critical Conditions : - Temperature Control : Low temperatures during sulfonylation prevent side reactions.

- Solvent Choice : THF or DCM ensures solubility and reactivity.

- Purification : Column chromatography or recrystallization is essential to isolate the product in >85% yield .

Advanced: How can researchers resolve discrepancies in reported biological activities of structurally related acrylamide derivatives?

Answer:

Discrepancies often arise from structural variations (e.g., substituent positioning) or experimental design differences . Methodological approaches include:

- Comparative SAR Analysis : Use computational tools (e.g., PASS software) to predict activity spectra and compare with experimental data .

- In Vitro Validation : Standardize assays (e.g., enzyme inhibition or cell viability) under controlled conditions (pH, temperature) to eliminate variability .

- Crystallographic Studies : Analyze binding modes via X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonding with the pyridinylpiperazinylsulfonyl group) .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key features should be observed?

Answer:

- 1H/13C NMR :

- Acrylamide Double Bond : A trans (E)-configuration is confirmed by a coupling constant J = 15–16 Hz for the α,β-protons .

- Furan and Pyridine Rings : Aromatic protons appear as distinct multiplets in δ 6.3–8.5 ppm .

- IR Spectroscopy :

- Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~1350/1150 cm⁻¹ (sulfonyl S=O stretches) .

- Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error .

Advanced: What strategies optimize stereochemical control during synthesis of E-configuration acrylamide derivatives?

Answer:

- Reaction Design : Use pre-formed (E)-acrylic acids or stabilize the transition state via bulky bases (e.g., DBU) to favor E-configuration .

- Catalytic Systems : Employ Pd-catalyzed couplings (e.g., Heck reactions) to retain stereochemistry .

- Protecting Groups : Temporarily block reactive sites (e.g., piperazine nitrogen) to prevent undesired isomerization .

Validation : Monitor reaction progress via TLC or HPLC with chiral columns .

Basic: How does the pyridinylpiperazinylsulfonyl group influence the compound’s physicochemical properties?

Answer:

- Solubility : The sulfonyl group enhances water solubility via hydrogen bonding, while the pyridine ring contributes to moderate lipophilicity (logP ~2.5) .

- Reactivity : The piperazine nitrogen can act as a weak base (pKa ~7.5), enabling pH-dependent interactions in biological systems .

- Stability : The sulfonamide linkage resists hydrolysis under physiological conditions, improving metabolic stability .

Advanced: What in silico methods predict this compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., kinases or GPCRs), focusing on interactions with the acrylamide’s carbonyl and sulfonyl groups .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors from furan and pyridine) using Schrödinger’s Phase .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

Basic: What purification techniques are most effective for isolating this compound?

Answer:

- Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate to DCM/methanol) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals .

- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final polishing .

Advanced: How can researchers address low yields in the sulfonylation step?

Answer:

- Reagent Optimization : Use sulfonyl chlorides with electron-withdrawing groups to enhance reactivity .

- Moisture Control : Conduct reactions under argon to prevent hydrolysis of sulfonyl chloride .

- Catalysis : Add catalytic DMAP to accelerate the reaction and reduce side products .

Basic: What are the compound’s key structural motifs and their functional roles?

Answer:

| Motif | Role |

|---|---|

| Furan Ring | Enhances π-π stacking with aromatic residues in target proteins . |

| Pyridinylpiperazinylsulfonyl | Mediates solubility and receptor binding via sulfonyl and basic nitrogen . |

| Acrylamide Backbone | Stabilizes the E-configuration for optimal target engagement . |

Advanced: What experimental and computational approaches validate the compound’s mechanism of action?

Answer:

- SPR Biosensing : Measure real-time binding kinetics (KD, kon/koff) to purified targets .

- Kinase Profiling : Use Eurofins’ SelectScreen panel to identify off-target effects .

- Free Energy Calculations : Compute binding affinities (ΔG) via MM-PBSA in AMBER .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.